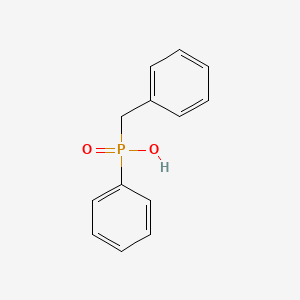
Benzyl(phenyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(phenyl)phosphinic acid is an organophosphorus compound characterized by the presence of both benzyl and phenyl groups attached to a phosphinic acid moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl(phenyl)phosphinic acid can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phenylphosphinic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl(phenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid to phosphine derivatives.
Substitution: The benzyl and phenyl groups can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are frequently employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzyl and phenyl derivatives.
Scientific Research Applications
Benzyl(phenyl)phosphinic acid finds applications in several scientific research areas:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which benzyl(phenyl)phosphinic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways, modulating various biochemical processes.
Comparison with Similar Compounds
Phenylphosphinic Acid: Lacks the benzyl group, making it less versatile in certain reactions.
Benzylphosphonic Acid: Contains a phosphonic acid group instead of phosphinic acid, leading to different reactivity.
Diphenylphosphinic Acid: Contains two phenyl groups, which can influence its chemical behavior differently.
Uniqueness: Benzyl(phenyl)phosphinic acid is unique due to the presence of both benzyl and phenyl groups, which confer distinct reactivity and potential applications compared to its analogs. This dual functionality allows for a broader range of chemical transformations and applications in various fields.
Properties
CAS No. |
7282-98-6 |
|---|---|
Molecular Formula |
C13H13O2P |
Molecular Weight |
232.21 g/mol |
IUPAC Name |
benzyl(phenyl)phosphinic acid |
InChI |
InChI=1S/C13H13O2P/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,14,15) |
InChI Key |
AQEDXENLOISWCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CP(=O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















